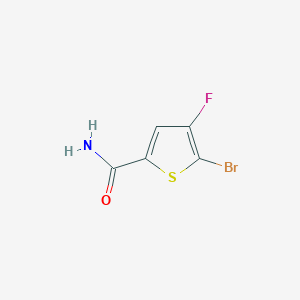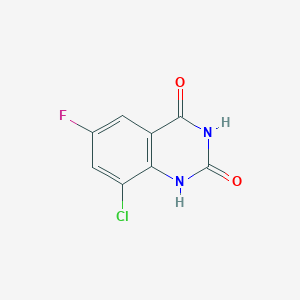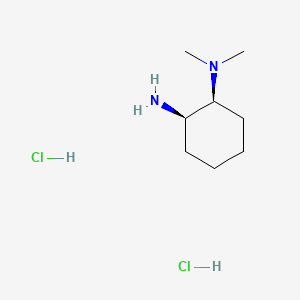
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules and a useful reagent in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine. One common method is the reduction of (1S)-ketopinic acid, which undergoes a series of reactions to yield the desired diamine . The key steps include:
- Reduction of the ketone group using L-Selectride to form the (1S,2R)-2-hydroxy isomer.
- Epimerization of the hydroxy isomer to the desired diamine using base-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective reductions and purification processes to ensure high yield and enantiomeric purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diamines, imines, and oximes, depending on the specific reagents and conditions used.
科学研究应用
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another chiral diamine with similar stereochemistry and applications in asymmetric synthesis.
(1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in biotransformations and Diels-Alder reactions.
Uniqueness
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and ligand in various catalytic processes sets it apart from other similar compounds.
属性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC 名称 |
(1R,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI 键 |
BZJVMZDYSWJIIG-YUZCMTBUSA-N |
手性 SMILES |
CN(C)[C@H]1CCCC[C@H]1N.Cl.Cl |
规范 SMILES |
CN(C)C1CCCCC1N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


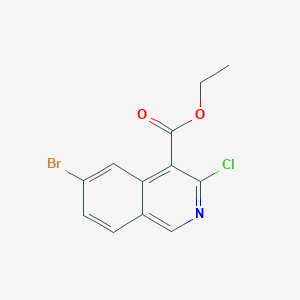
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
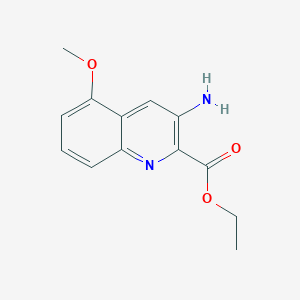
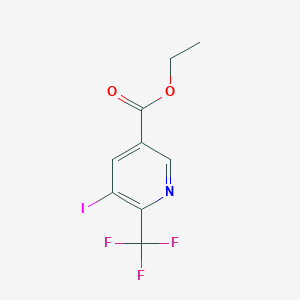
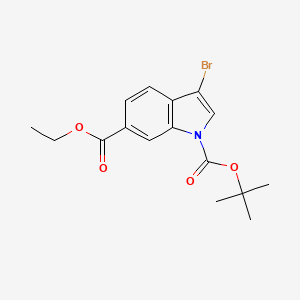
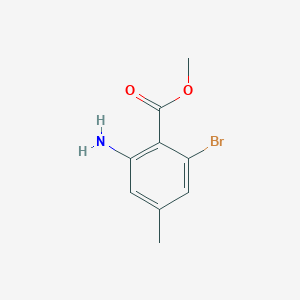

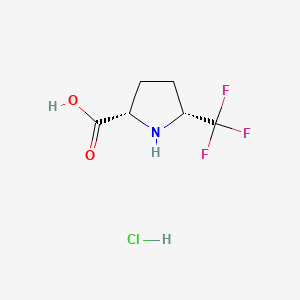
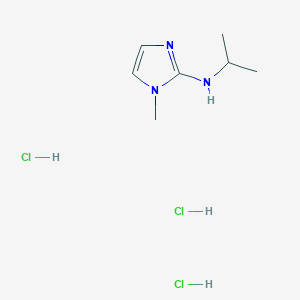

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
